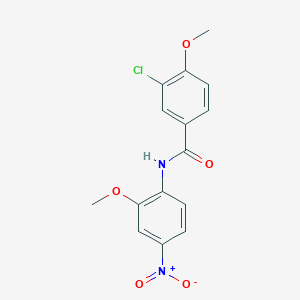![molecular formula C20H16Cl2N2O3 B3979040 2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3979040.png)
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone
Descripción general
Descripción
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DCQ belongs to the class of naphthoquinone derivatives and is structurally similar to vitamin K.
Mecanismo De Acción
The exact mechanism of action of 2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone is not fully understood. However, it has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species, which are known to cause cell damage. This compound has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also stable under normal laboratory conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied for its toxicity, so caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for 2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone research. One direction is to further investigate its potential use in cancer treatment. This compound has shown promise as a sensitizer for radiation therapy, so more studies should be conducted to determine its effectiveness in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and sickle cell anemia. Finally, more studies should be conducted to determine the toxicity of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and sickle cell anemia.
Propiedades
IUPAC Name |
2-(3,4-dichloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c21-15-6-5-12(11-16(15)22)23-17-18(24-7-9-27-10-8-24)20(26)14-4-2-1-3-13(14)19(17)25/h1-6,11,23H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPOHKRTXQNXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)
![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3978981.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
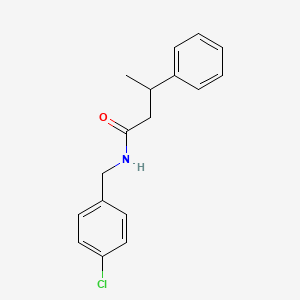
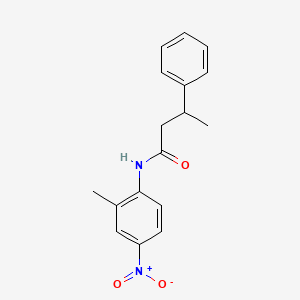
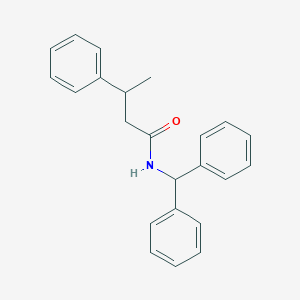
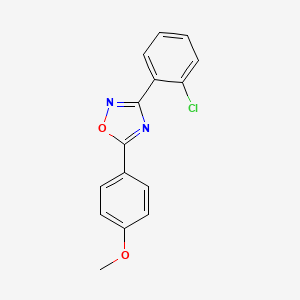
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3979017.png)
![5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979024.png)
![8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979028.png)
![{4-benzyl-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3979031.png)
![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3979047.png)
